2-Cyclopropyloxolane-2-carboxylic acid

Description

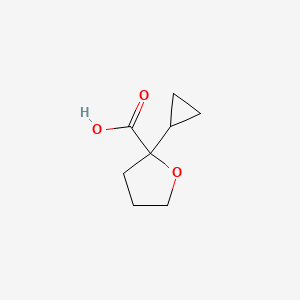

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopropyloxolane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c9-7(10)8(6-2-3-6)4-1-5-11-8/h6H,1-5H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLMIJMLDLMEMJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)(C2CC2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Cyclopropane and Tetrahydrofuran Moieties in Organic Chemistry

The foundational importance of 2-Cyclopropyloxolane-2-carboxylic acid in chemical research is best understood by examining its constituent parts. Both the cyclopropane (B1198618) and tetrahydrofuran (B95107) rings are staples in organic and medicinal chemistry, bestowing valuable properties upon the molecules they are part of.

The cyclopropyl (B3062369) group , a three-membered carbocycle, is a highly sought-after structural unit in drug discovery. nih.govacs.org Its compact and rigid nature can enforce a specific conformation on a molecule, which can be advantageous for binding to biological targets. iris-biotech.denbinno.com This conformational constraint can lead to an entropically more favorable interaction with receptors. acs.orgiris-biotech.de Furthermore, the unique electronic properties of the cyclopropane ring, with its enhanced π-character in the C-C bonds, can influence a molecule's reactivity and stability. acs.org In medicinal chemistry, the incorporation of a cyclopropyl moiety has been shown to enhance metabolic stability, improve target potency, increase permeability across the blood-brain barrier, and reduce off-target effects. iris-biotech.denih.gov For instance, replacing an N-ethyl group, which is susceptible to oxidation by CYP450 enzymes, with an N-cyclopropyl group can improve a drug's metabolic profile. iris-biotech.de

The table below summarizes some of the key properties and applications of these two important chemical moieties.

| Moiety | Key Physicochemical Properties | Common Applications in Organic Chemistry |

| Cyclopropane | Rigid, three-dimensional structure; Enhanced π-character in C-C bonds | Medicinal chemistry (improving metabolic stability, potency), Synthetic building block |

| Tetrahydrofuran | Polar aprotic solvent; Hydrogen bond acceptor | Industrial solvent, Polymer synthesis, Precursor for pharmaceuticals |

Rationale for Academic Investigation of 2 Cyclopropyloxolane 2 Carboxylic Acid

The academic interest in 2-Cyclopropyloxolane-2-carboxylic acid is predicated on the hypothesis that the combination of the cyclopropane (B1198618) and tetrahydrofuran (B95107) rings, along with a carboxylic acid group, will result in a molecule with novel and potentially useful properties. The carboxylic acid functional group is a versatile handle for further chemical modifications, allowing for the synthesis of a library of derivatives such as esters and amides.

The rationale for investigating this specific compound can be broken down into several key points:

Novel Chemical Space: The unique three-dimensional structure of this compound allows for the exploration of new areas of chemical space, which is a primary objective in the design of new drug candidates and functional materials.

Scaffold for Medicinal Chemistry: The molecule serves as an attractive scaffold for the development of new therapeutic agents. The individual benefits of the cyclopropane and tetrahydrofuran moieties, such as enhanced metabolic stability and favorable interactions with biological targets, could be combined in a single molecule.

Building Block for Complex Synthesis: The compound can be viewed as a versatile building block for the synthesis of more complex molecular architectures. The carboxylic acid provides a reactive site for elaboration, while the core structure offers a defined stereochemical and conformational foundation.

Overview of Current Research Landscape and Gaps

Advanced Synthetic Routes to this compound

The creation of the this compound scaffold necessitates strategic planning for the concurrent or sequential formation of the oxolane (tetrahydrofuran) ring, the installation of the cyclopropyl (B3062369) group, and the introduction of the carboxylic acid moiety at the C2 position.

Strategies for Oxolane (Tetrahydrofuran) Ring Construction with Cyclopropyl Substitution

The formation of the tetrahydrofuran ring is a cornerstone of this synthesis. Numerous methods for the stereoselective construction of substituted tetrahydrofurans have been developed, many of which can be adapted for the incorporation of a cyclopropyl substituent. google.com

One viable approach involves the intramolecular cyclization of a suitably functionalized precursor . For instance, an iodocyclization of vinylcyclopropanes can lead to the formation of cyclopropyl-fused tetrahydrofuran systems. Current time information in Curitiba, BR.researchgate.netnih.govunige.chotago.ac.nzresearchgate.netchemrxiv.org This strategy leverages the reactivity of the vinyl group to facilitate ring closure, with the cyclopropane unit already in place. The general scheme for such a transformation is presented below:

| Starting Material | Reagents | Product | Yield (%) | Reference |

| Vinylcyclopropane derivative | PIDA, NaI | Cyclopropyl-fused tetrahydrofuran | 54-92 | otago.ac.nzresearchgate.net |

| Alkylidene cyclopropyl ketone | N-Iodosuccinimide | Furanyl-cyclopropane | - | nih.gov |

| Formyl substituted alkylidene cyclopropane | Organoselenium promoter | Furanyl-cyclopropane | - | nih.gov |

Another powerful strategy is the [3+2] cycloaddition or annulation reaction . These reactions are highly efficient as they can form multiple bonds and stereocenters in a single step. researchgate.net For example, a donor-acceptor cyclopropane can react with an aldehyde in a catalyzed [3+2] annulation to yield a pentasubstituted tetrahydrofuran. nih.gov

Radical cyclization pathways also offer a route to the tetrahydrofuran core. The ring-opening of cyclopropane derivatives can generate radical intermediates that subsequently undergo intramolecular cyclization to form the desired five-membered ring. nih.gov

Methodologies for Carboxylic Acid Introduction at the C2 Position

Once the 2-cyclopropyloxolane core is established, or during its formation, the carboxylic acid group must be introduced at the C2 position. Several classical and modern organic chemistry techniques can be employed for this purpose.

A common method is the carboxylation of an organometallic intermediate , such as a Grignard or organolithium reagent. nih.govnih.govresearchgate.net This involves the formation of a nucleophilic carbon at the C2 position, which then attacks carbon dioxide to form a carboxylate salt. Subsequent acidification yields the desired carboxylic acid. The feasibility of this approach depends on the ability to generate the organometallic species at the C2 position without disrupting the oxolane or cyclopropyl rings.

Alternatively, a precursor functional group at C2 can be converted to a carboxylic acid. For example, a primary alcohol (2-cyclopropyl-2-hydroxymethyloxolane) could be oxidized using strong oxidizing agents. Another approach is the hydrolysis of a nitrile (2-cyano-2-cyclopropyloxolane) under acidic or basic conditions. nih.gov

A chemoenzymatic approach has been demonstrated for the preparation of (R)-tetrahydrofuran-2-carboxylic acid, where enantioselective hydrolysis of the corresponding ester is a key step. researchgate.net A similar enzymatic resolution could potentially be applied to a racemic mixture of this compound esters.

Rh-Catalyzed Cyclopropanation Approaches for Analogous Systems

Rhodium(II)-catalyzed reactions of diazo compounds are a powerful tool for the synthesis of cyclopropanes. researchgate.netnih.gov These reactions involve the formation of a rhodium-carbene intermediate which then undergoes a [2+1] cycloaddition with an alkene. While not a direct synthesis of the entire target molecule, this methodology is highly relevant for the construction of the cyclopropyl moiety in precursors. For instance, a suitably functionalized alkene could be cyclopropanated using a rhodium catalyst and a diazo compound prior to the formation of the oxolane ring. The choice of rhodium catalyst and the substituents on the diazo compound can significantly influence the stereoselectivity of the cyclopropanation. researchgate.netnih.gov

| Catalyst | Diazo Compound Type | Alkene | Product | Diastereoselectivity (dr) | Enantioselectivity (ee) | Reference |

| Rh2(S-PTTL)4 | α-alkyl-α-diazoester | Olefin | Cyclopropane | High | High | nih.gov |

| Rh2(OPiv)4 | 3-diazo-4-methyldihydrofuran-2-one | Styrene | Cyclopropane | 95:5 | - | nih.gov |

| Rh2(S-TCPTTL)4 | Diacceptor diazo compound | Alkene | Substituted cyclopropane | High | High | researchgate.net |

Multi-Component Reactions in this compound Synthesis

Multi-component reactions (MCRs) offer an efficient approach to complex molecules by combining three or more reactants in a single synthetic operation. An MCR strategy for the synthesis of this compound could potentially involve the simultaneous formation of the oxolane ring and the introduction of the cyclopropyl and carboxyl groups. For example, a reaction involving a diazo reagent, an alcohol, and an α,β-unsaturated aldehyde has been shown to produce 1,2,5-triol derivatives through the trapping of an oxonium ylide intermediate. nih.gov While not directly yielding the target molecule, this demonstrates the potential of MCRs in constructing highly substituted oxygen heterocycles.

Mechanistic Investigations of Synthetic Transformations Involving this compound

Elucidation of Reaction Pathways and Intermediates

The reactivity of electrophilic cyclopropanes is a key area of investigation. The ring strain of the cyclopropane ring makes it susceptible to ring-opening reactions, especially when activated by electron-withdrawing groups. chemrxiv.orgresearchgate.net In the context of synthesizing the target molecule, any synthetic step that generates a positive charge adjacent to the cyclopropyl group could lead to ring-opening as an undesired side reaction.

In the iodocyclization of vinylcyclopropanes to form cyclopropyl-fused tetrahydrofurans, the reaction is believed to proceed through an iodonium (B1229267) ion intermediate. The intramolecular attack of the hydroxyl group then leads to the formation of the oxolane ring. The stereochemical outcome of this reaction is influenced by the geometry of the starting vinylcyclopropane.

For the introduction of the carboxylic acid via a Grignard reaction, the mechanism involves the nucleophilic attack of the carbanion on carbon dioxide. The stability of the Grignard reagent at the C2 position of the oxolane ring would be a critical factor, as ring-opening of the tetrahydrofuran could occur under strongly basic or Lewis acidic conditions.

Computational studies, such as Density Functional Theory (DFT), can provide valuable insights into the stability of intermediates and the energy barriers of transition states for proposed reaction pathways. google.comrsc.org Such studies could be employed to predict the most favorable synthetic route and to understand the factors governing stereoselectivity in the synthesis of this compound.

Kinetic and Thermodynamic Analysis of Formation Reactions

No published studies were identified that specifically investigate the kinetic or thermodynamic parameters for the formation of this compound. Such an analysis would typically involve determining reaction rates, activation energies, and equilibrium constants for its synthesis, providing insight into the feasibility and efficiency of the formation process. The absence of this data precludes a detailed discussion on the energetic profile of its synthesis.

Functional Group Transformations of the Carboxylic Acid Moiety in this compound

While the functional group transformations of carboxylic acids are a cornerstone of organic chemistry, no specific examples involving this compound have been documented in the accessible scientific literature. The reactivity of a carboxylic acid is influenced by its molecular structure, and the presence of the adjacent cyclopropyl and oxolane rings would be expected to have steric and electronic effects on the reactivity of the carboxyl group. However, without experimental data, any discussion would be purely speculative.

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a characteristic reaction of carboxylic acids, leading to a variety of important derivatives. However, the application of these reactions to this compound has not been reported.

Decarboxylation Studies of this compound

Decarboxylation is the removal of a carboxyl group as carbon dioxide. The stability of the resulting carbanion or intermediate plays a crucial role in the facility of this reaction. organic-chemistry.orgarkat-usa.org The presence of the cyclopropyl group alpha to the carboxylic acid in the target molecule might influence its decarboxylation behavior, as cyclopropyl rings can stabilize adjacent positive charges and participate in unique rearrangements. arkat-usa.org However, there are no published decarboxylation studies specifically investigating this compound.

Reduction Chemistry of this compound to Alcohol Derivatives

The reduction of carboxylic acids to their corresponding primary alcohols is a fundamental transformation in organic synthesis. For this compound, this conversion would yield (2-cyclopropyloxolan-2-yl)methanol. This transformation requires potent reducing agents, as carboxylic acids are among the less reactive carbonyl derivatives. chemguide.co.uk

The most common and effective reagent for this purpose is lithium aluminum hydride (LiAlH₄). chemguide.co.ukorgosolver.com The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), followed by an acidic workup to protonate the resulting alkoxide salt and yield the final alcohol. chemguide.co.ukyoutube.com The mechanism involves an initial acid-base reaction where the hydride acts as a base to deprotonate the carboxylic acid, forming hydrogen gas and a lithium carboxylate salt. youtube.comyoutube.com Subsequently, the aluminum hydride species coordinates to the carboxylate, and successive transfers of hydride ions reduce the carbonyl group first to an aldehyde intermediate (which is not isolated as it is more reactive than the starting acid) and then to the primary alcohol. chemguide.co.ukorgosolver.com

While LiAlH₄ is highly effective, its high reactivity and violent reaction with water necessitate careful handling. chemguide.co.uk Sodium borohydride (B1222165) (NaBH₄), a milder reducing agent, is generally not reactive enough to reduce carboxylic acids on its own. chemguide.co.uk

The table below summarizes common methods for the reduction of carboxylic acids applicable to this compound.

| Reagent | Solvent | Conditions | Expected Product |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | 1. Room Temperature 2. Acidic Workup (e.g., H₃O⁺) | (2-cyclopropyloxolan-2-yl)methanol |

Ring-Opening and Rearrangement Reactions of the Oxolane and Cyclopropane Rings in this compound

The structure of this compound contains two strained ring systems: a cyclopropane ring and an oxolane (tetrahydrofuran) ring. Both are susceptible to ring-opening reactions under specific conditions, leading to a variety of molecular rearrangements.

The cyclopropane ring is characterized by significant angle strain, making it susceptible to cleavage by electrophiles, heat, or radical processes. As discussed in the context of thermal decarboxylation (Section 2.3.2.2), the presence of the adjacent carbonyl group in the carboxylic acid facilitates the thermal or acid-catalyzed cleavage of the cyclopropane ring. arkat-usa.org This ring-opening typically proceeds via cleavage of one of the C-C bonds to form a more stable, open-chain intermediate. researchgate.net For instance, metal-mediated ring-opening can be used to selectively cleave the less substituted C-C bond of a cyclopropanol. rsc.org

The oxolane (tetrahydrofuran) ring is a cyclic ether and is generally more stable than the cyclopropane ring. However, it can undergo acid-catalyzed ring-opening. khanacademy.orgmasterorganicchemistry.comyoutube.com The reaction is initiated by the protonation of the ether oxygen, which activates the ring towards nucleophilic attack. khanacademy.org A nucleophile can then attack one of the α-carbon atoms, leading to the cleavage of a C-O bond and the formation of a linear chain with functional groups at both ends. rsc.orgacs.org The regioselectivity of the nucleophilic attack (at the C2 or C5 position of the oxolane ring) would be influenced by steric and electronic factors of the substituents on the ring. In the case of this compound, the presence of two substituents at the C2 position would likely influence the site of attack in an acid-catalyzed process.

Analysis of Stereoisomeric Forms of this compound

The molecular architecture of this compound inherently gives rise to stereoisomerism. The central point of chirality is the C2 carbon of the oxolane ring, which is bonded to four different substituents: the cyclopropyl group, the carboxylic acid moiety, the oxygen atom within the ring, and the C3 carbon of the ring. This single chiral center means that the compound can exist as a pair of enantiomers: (R)-2-Cyclopropyloxolane-2-carboxylic acid and (S)-2-Cyclopropyloxolane-2-carboxylic acid.

These enantiomers are non-superimposable mirror images of each other and are expected to possess identical physical properties, such as melting point and boiling point, but will rotate plane-polarized light in equal but opposite directions. In a biological context, however, these enantiomers can exhibit vastly different activities due to the chiral nature of biological receptors and enzymes.

Furthermore, if substituents are introduced on the oxolane or cyclopropyl rings, additional stereocenters can be created, leading to the possibility of diastereomers. For instance, a substituent at the C4 position of the oxolane ring would introduce a second chiral center, resulting in four possible stereoisomers (RR, SS, RS, and SR). The relative orientation of these substituents would define them as either cis or trans isomers, each with its unique spatial arrangement and chemical properties. The rigid, planar nature of the cyclopropyl group and the puckered conformation of the five-membered oxolane ring further contribute to the distinct three-dimensional shapes of these stereoisomers.

Development of Asymmetric Synthetic Methodologies

The creation of single, desired stereoisomers of this compound requires the use of asymmetric synthesis, a field dedicated to converting achiral starting materials into chiral products.

Enantioselective Catalysis for Chiral Induction

Enantioselective catalysis is a powerful tool for establishing chirality. This approach utilizes a small amount of a chiral catalyst to steer a chemical reaction towards the formation of one enantiomer over the other. For a molecule like this compound, a hypothetical enantioselective synthesis could involve the use of a chiral catalyst to facilitate the addition of a cyclopropyl nucleophile to a 2-oxo-oxolane-2-carboxylic acid precursor, or a related cyclization reaction that sets the stereochemistry at the C2 position.

While specific catalysts for this exact transformation are not documented, analogous systems provide insight. For example, chiral Lewis acids or organocatalysts are frequently employed to activate substrates and create a chiral environment around the reacting centers. Transition metal catalysts, particularly those based on ruthenium, rhodium, or palladium, coordinated to chiral ligands, have also proven effective in a wide array of asymmetric transformations that could be adapted for this purpose. dicp.ac.cnmdpi.com The choice of catalyst and reaction conditions would be critical in achieving high enantiomeric excess (ee), which is a measure of the purity of the desired enantiomer.

Diastereoselective Control in Ring Systems

When synthesizing derivatives of this compound with multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is paramount. The inherent conformational preferences of the oxolane ring can be exploited to direct the approach of incoming reagents. For instance, in the synthesis of substituted oxolanes, existing stereocenters can influence the stereochemical outcome of subsequent reactions. nii.ac.jp

One established strategy involves substrate-directed control, where a chiral auxiliary or a resident functional group on the starting material guides the formation of a new stereocenter. For example, the directed cyclopropanation of an alkenyl-substituted oxolane could be influenced by a nearby hydroxyl group, leading to the formation of one diastereomer preferentially. researchgate.net The rigidity of the cyclopropyl group can also play a role in directing stereoselective reactions on adjacent moieties. researchgate.net

Kinetic Resolution Techniques for Enantiopure this compound

An alternative or complementary approach to asymmetric synthesis for obtaining enantiopure compounds is kinetic resolution. This technique separates a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent.

In the context of this compound, a racemic mixture could be subjected to a reaction that selectively transforms one enantiomer, allowing for the separation of the unreacted, enantiopure starting material and the transformed product. A common method involves enzymatic resolution, where an enzyme, such as a lipase (B570770), selectively catalyzes the esterification or hydrolysis of one enantiomer of the carboxylic acid. arkat-usa.org For instance, lipase A from Candida antarctica (CAL-A) has been shown to be highly enantioselective in the N-acylation of various heterocyclic carboxylic acid derivatives. arkat-usa.org

Chemical kinetic resolution is also a viable strategy. Chiral catalysts can be used to effect a variety of transformations, such as acylation, oxidation, or reduction, on one enantiomer at a much faster rate than the other. researchgate.net For α-quaternary carboxylic acids, methods like catalytic bromolactonization have been developed for efficient kinetic resolution, yielding both the unreacted acid and the lactone product in highly enantioenriched forms. nii.ac.jp Such a strategy could theoretically be applied to a suitable precursor of this compound.

Below is a table summarizing potential kinetic resolution approaches:

| Resolution Method | Chiral Agent/Catalyst | Principle | Potential Outcome for (±)-2-Cyclopropyloxolane-2-carboxylic acid |

| Enzymatic Resolution | Lipase (e.g., CAL-A) | Selective esterification or hydrolysis of one enantiomer. | Separation of one enantiomer as the ester and the other as the unreacted acid. |

| Chemical Kinetic Resolution | Chiral Acylating Agent | Different rates of acylation for the two enantiomers. | One enantiomer is converted to an amide or ester, allowing for separation. |

| Catalytic Kinetic Resolution | Chiral Organocatalyst or Metal Complex | Selective transformation (e.g., oxidation, reduction, cyclization) of one enantiomer. | Isolation of the unreacted enantiomer and the stereochemically distinct product. |

Computational Chemistry and Theoretical Investigations of 2 Cyclopropyloxolane 2 Carboxylic Acid

Density Functional Theory (DFT) Calculations for Structural Elucidation

Density Functional Theory (DFT) stands as a powerful tool for investigating the quantum mechanical properties of molecules. For a molecule like 2-Cyclopropyloxolane-2-carboxylic acid, DFT calculations would be instrumental in understanding its fundamental structural and electronic characteristics.

A comprehensive conformational analysis of this compound would be the first step in its theoretical characterization. This would involve mapping the potential energy surface to identify all stable conformers and the transition states that connect them. The relative energies of these conformers would dictate their population at a given temperature. Key dihedral angles to be investigated would include those related to the orientation of the cyclopropyl (B3062369) group relative to the oxolane ring and the orientation of the carboxylic acid group.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-C-C-O) | Relative Energy (kcal/mol) |

| A | 60° | 0.00 |

| B | 180° | 1.50 |

| C | -60° | 0.00 |

This table is for illustrative purposes only and is not based on actual experimental or computational data.

DFT calculations can provide a wealth of information about the electronic structure of a molecule. Descriptors such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are crucial for understanding a molecule's reactivity. A lower HOMO-LUMO gap generally implies higher reactivity. Other descriptors, including electronegativity, chemical hardness, and the electrophilicity index, could also be calculated to predict the molecule's behavior in chemical reactions.

Table 2: Hypothetical Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Electronegativity (χ) | 3.65 eV |

| Chemical Hardness (η) | 2.85 eV |

| Electrophilicity Index (ω) | 2.34 eV |

This table is for illustrative purposes only and is not based on actual experimental or computational data.

Natural Bond Orbital (NBO) and Atoms in Molecule (AIM) Analyses of Bonding Interactions

To gain deeper insight into the bonding within this compound, Natural Bond Orbital (NBO) and Atoms in Molecule (AIM) analyses would be invaluable. NBO analysis can quantify the delocalization of electron density and the strength of hyperconjugative interactions. For instance, it could reveal interactions between the orbitals of the cyclopropyl ring and the adjacent oxolane ring or carboxylic acid group.

AIM theory, developed by Richard Bader, allows for the characterization of chemical bonds based on the topology of the electron density. This analysis can identify bond critical points and quantify their properties, such as electron density and its Laplacian, to determine the nature of the chemical bonds (e.g., covalent vs. electrostatic).

Prediction of Reaction Mechanisms and Transition States through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms. For this compound, this could involve studying reactions such as its deprotonation, esterification, or reactions involving the opening of the cyclopropyl or oxolane rings. By calculating the energies of reactants, products, and transition states, a detailed reaction profile can be constructed, providing insights into the reaction kinetics and thermodynamics.

Hydrogen Bonding Networks and Intermolecular Interactions

The carboxylic acid group in this compound is a strong hydrogen bond donor and acceptor. In the solid state or in solution, it is expected to form intermolecular hydrogen bonds, leading to the formation of dimers or larger aggregates. nih.gov Computational studies could predict the geometry and strength of these hydrogen bonds. orientjchem.orgresearchgate.net This would involve optimizing the structure of dimers or small clusters of the molecule and analyzing the resulting intermolecular interactions using techniques like NBO or AIM. mdpi.com Understanding these interactions is crucial as they significantly influence the physical properties of the compound, such as its melting point and solubility.

Catalytic Applications and Biocatalysis Involving 2 Cyclopropyloxolane 2 Carboxylic Acid

Utilization of 2-Cyclopropyloxolane-2-carboxylic Acid as a Chiral Ligand in Asymmetric Catalysis

The potential use of this compound as a chiral ligand in asymmetric catalysis is an area of significant interest. Chiral carboxylic acids are frequently employed as ligands for transition metals to create catalysts that can induce stereoselectivity in chemical reactions. The unique structural features of this compound, including its rigid oxolane ring, chiral center at the 2-position, and the presence of a cyclopropyl (B3062369) group, could offer distinct steric and electronic properties to a metal center. These properties are crucial for achieving high enantioselectivity in a variety of transformations, such as hydrogenations, C-H functionalizations, and conjugate additions. However, specific examples and detailed studies of its application in this capacity are not currently available in the reviewed literature.

Investigation of this compound in Metal-Mediated Transformations

Beyond its potential role as a chiral ligand, this compound could also participate in various metal-mediated transformations as a substrate or a directing group. The carboxylic acid moiety can coordinate to a metal center, facilitating reactions at other parts of the molecule. For instance, the cyclopropyl group could undergo ring-opening reactions catalyzed by transition metals, or the oxolane ring could be subject to metal-catalyzed C-O bond cleavage. Such transformations could lead to the synthesis of novel and structurally complex molecules. Despite these possibilities, specific research detailing the behavior of this compound in metal-mediated reactions has not been found.

Biocatalytic Reduction of this compound by Carboxylic Acid Reductases (CARs)

The biocatalytic reduction of carboxylic acids to their corresponding aldehydes or alcohols is a valuable transformation in green chemistry, often accomplished using enzymes like Carboxylic Acid Reductases (CARs). These enzymes offer high selectivity and operate under mild reaction conditions. The reduction of this compound by CARs would yield the corresponding chiral alcohol, (2-cyclopropyloxolan-2-yl)methanol, a potentially valuable building block for pharmaceuticals and fine chemicals. The substrate scope of CARs is known to be broad, but specific studies on their activity towards this compound, including data on conversion rates, enantioselectivity, and optimal reaction conditions, are not documented in the available literature.

Role in Organocatalytic Systems

In the realm of organocatalysis, chiral carboxylic acids can act as catalysts themselves, often as Brønsted acids or as precursors to other catalytic species. The acidic proton of this compound could be utilized to activate substrates in a stereoselective manner. Furthermore, it could potentially be used in combination with other organocatalysts to form synergistic catalytic systems. The distinct stereochemical environment provided by the cyclopropyl and oxolane moieties could influence the outcome of organocatalytic reactions. As with the other potential applications, there is a current absence of specific research demonstrating the use of this compound in any organocatalytic systems.

Exploration of Biological Activities and Structure Activity Relationships of 2 Cyclopropyloxolane 2 Carboxylic Acid Derivatives

In Vitro Bioactivity Screening of 2-Cyclopropyloxolane-2-carboxylic Acid and its Analogs

In vitro screening of analogous compounds, particularly amide and ester derivatives of cyclopropane (B1198618) carboxylic acids, has revealed a spectrum of biological effects. These studies are crucial for identifying lead compounds and understanding how structural modifications influence bioactivity. nih.govnih.gov

Derivatives of cyclopropane carboxylic acid have demonstrated notable antimicrobial activity against a range of bacterial and fungal pathogens. nih.govresearchgate.net Studies on various amide derivatives, for instance, have shown that the nature of the substituents on the amide nitrogen and the phenyl ring significantly impacts their efficacy. nih.govsemanticscholar.org

Research into purpurin (B114267) esters containing a cyclopropane fragment identified activity against the Gram-positive bacterium Staphylococcus aureus ATCC 6538, with a reported minimum inhibitory concentration (MIC) of 62.5 μg/mL. researchgate.net Another study synthesized a large library of fifty-three amide derivatives containing a cyclopropane ring and tested them against Gram-positive (S. aureus), Gram-negative (Escherichia coli), and fungal (Candida albicans) strains. nih.govnih.gov Several of these compounds exhibited moderate to excellent activity. nih.govnih.gov For example, three compounds showed promising antifungal activity against C. albicans with a minimum inhibitory concentration required to inhibit 80% of growth (MIC80) of 16 μg/mL. nih.govnih.gov

Preliminary structure-activity relationship (SAR) analyses from these studies indicate that aryl amide derivatives tend to have greater antibacterial activity than their fatty amide counterparts. nih.gov Furthermore, the position and electronic nature of substituents on the aromatic rings play a crucial role; for instance, introducing a halogen at the 2-position of a benzene (B151609) ring was found to be more beneficial for antibacterial activity than at the 4-position. nih.gov Conversely, derivatives with a piperazine (B1678402) amide group showed a lack of antibacterial activity. nih.gov

| Compound Class | Test Organism | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Cyclopropane-purpurin esters | Staphylococcus aureus ATCC 6538 | MIC | 62.5 µg/mL | researchgate.net |

| Cyclopropane amide derivatives (F8, F24, F42) | Candida albicans | MIC80 | 16 µg/mL | nih.govnih.gov |

| Cyclopropane amide derivative (F9) | Escherichia coli | MIC80 | 32 µg/mL | nih.gov |

| Cyclopropane amide derivatives (F5, F9, F29, F53) | Staphylococcus aureus | MIC80 | 32-64 µg/mL | semanticscholar.org |

Compounds containing cyclopropane and carboxylic acid functionalities have been investigated for their potential as antioxidants. nih.gov The antioxidant activity is a valuable property, as oxidative stress is implicated in numerous disease states. The evaluation of such activity often involves assessing the compound's ability to scavenge free radicals. While specific antioxidant data for this compound derivatives are scarce, the broader class of cyclopropane-containing compounds has been recognized for this potential. nih.govsemanticscholar.org

The rigid structure of the cyclopropane ring makes its derivatives attractive candidates for enzyme inhibitors, as they can orient functional groups in a precise manner to fit into an enzyme's active site. unl.pt Analogs of cyclopropane carboxylic acid have been shown to inhibit a variety of enzymes.

Cyclooxygenase (COX) Inhibition: The COX enzymes (COX-1 and COX-2) are key targets in the development of anti-inflammatory drugs. mdpi.com The carboxylic acid moiety is a common feature in many nonsteroidal anti-inflammatory drugs (NSAIDs) that target these enzymes. nih.gov Studies on various carboxylic acid derivatives have demonstrated potent inhibitory activity against both COX-1 and COX-2. mdpi.com Modifying the carboxylate group to an ester or amide can significantly alter the binding kinetics and inhibitory behavior. nih.gov

3C-like Protease (3CLpro) Inhibition: In the context of antiviral research, cyclopropane-based inhibitors have been designed to target viral proteases essential for replication, such as the 3C-like protease (3CLpro) found in coronaviruses. nih.govacs.org Structure-guided design has led to highly potent inhibitors of SARS-CoV-2, SARS-CoV-1, and MERS-CoV 3CLpro. nih.govacs.org Certain aldehyde derivatives incorporating a cyclopropane moiety exhibited potent inhibition of SARS-CoV-2 replication with EC50 values as low as 11 nM. nih.gov

Other Enzymes: Cyclopropane derivatives have also been identified as inhibitors of other enzymes, including O-acetylserine sulfhydrylase (OASS), an antibacterial target, and cyclopropane fatty acid synthase (CFAS) in E. coli. mdpi.comresearchgate.netnih.gov Furthermore, in plants, derivatives of 1-aminocyclopropane-1-carboxylic acid (ACC), the biosynthetic precursor to the hormone ethylene (B1197577), are known to inhibit the enzyme ACC oxidase (ACO), thereby regulating plant growth. ffhdj.com

| Compound Class | Target Enzyme | Activity (IC50/EC50) | Reference |

|---|---|---|---|

| Cyclopropane-based aldehyde (11c) | SARS-CoV-2 (replication) | 11 nM (EC50) | nih.gov |

| Cyclopropane-based aldehyde bisulfite adduct (11d) | SARS-CoV-2 (replication) | 12 nM (EC50) | nih.gov |

| Cyclopropane-based aldehyde (5c) | MERS-CoV 3CLpro | 80 nM (IC50) | nih.govacs.org |

| Cyclopropane-based bisulfite adduct (5d) | MERS-CoV 3CLpro | 70 nM (IC50) | nih.govacs.org |

Mechanistic Studies of Biological Interactions at the Molecular Level

Understanding how these compounds interact with their biological targets at a molecular level is key to developing more potent and selective agents. Techniques like molecular docking and X-ray crystallography provide crucial insights into binding modes and key interactions.

For various cyclopropane carboxylic acid derivatives, specific molecular targets have been successfully identified.

Antifungal Target (CYP51): For antifungal cyclopropane amide derivatives, molecular docking studies have identified the lanosterol (B1674476) 14α-demethylase enzyme (CYP51) as a potential target. nih.gov This enzyme is crucial for ergosterol (B1671047) biosynthesis in fungi. nih.gov

Antiviral Target (3CLpro): As mentioned, the 3C-like protease (3CLpro) is a validated target for cyclopropane-based inhibitors designed to combat coronaviruses. nih.govacs.org

Antibacterial Target (OASS): O-acetylserine sulfhydrylase (OASS) has been confirmed as a nonessential antibacterial target for developing adjuvant therapies, with cyclopropane-carboxylic acid scaffold inhibitors showing efficacy. mdpi.comresearchgate.net

Plant Growth Regulation Target (ACO2): In plants, in silico studies have identified 1-aminocyclopropane-1-carboxylate oxidase 2 (ACO2) of Arabidopsis thaliana as the molecular target for cyclopropane carboxylic acid derivatives that inhibit ethylene biosynthesis. ffhdj.com

Detailed analysis of the interaction between a ligand and its target enzyme can explain its inhibitory activity.

Antifungal Interactions: Molecular docking of promising antifungal cyclopropane amides with the CYP51 protein of C. albicans has shown good binding affinity. nih.gov These interactions presumably disrupt the normal catalytic function of the enzyme, leading to fungal growth inhibition. nih.gov

Antiviral Interactions: High-resolution co-crystal structures of cyclopropane-based inhibitors bound to viral 3CLpro have been obtained. nih.gov These structures reveal the precise binding determinants within the enzyme's active site, elucidating the mechanism of action and providing a roadmap for further structure-guided design. nih.gov

Plant Enzyme Interactions: Docking analyses of cyclopropane carboxylic acid derivatives with the plant enzyme ACO2 have been performed to visualize their binding modes. ffhdj.com These studies compare the binding of novel inhibitors to known substrates and inhibitors, revealing key interactions within the active site that are responsible for the observed inhibitory activity. ffhdj.com For example, studies on (E)-1-chloro-2-phenylcyclopropane-1-carboxylic acid showed favorable binding compared to known inhibitors. ffhdj.com

Structure-Activity Relationship (SAR) Studies for Biological Potency

The biological potency of derivatives of this compound is likely to be significantly influenced by the interplay of its three key structural components. The spirocyclic junction of the cyclopropyl (B3062369) and oxolane rings creates a rigid, three-dimensional structure that can be crucial for specific interactions with biological targets.

Impact of Cyclopropyl Moiety Modifications

The cyclopropyl group, due to its strained ring structure, imparts unique electronic and conformational properties to a molecule. unl.ptresearchgate.netcore.ac.uk Modifications to this group can have a profound effect on biological activity.

Research on various therapeutic agents has shown that the cyclopropyl moiety can serve as a rigid scaffold, locking the molecule into a conformation that is favorable for binding to a biological target. nih.gov In some cases, it can act as a bioisostere for other groups, such as a vinyl or carbonyl group, while offering improved metabolic stability. core.ac.uk

Substitutions on the cyclopropyl ring would likely alter the electronic and steric profile of the molecule. For instance, the introduction of small alkyl groups could enhance hydrophobic interactions with a target protein. Conversely, the addition of polar substituents might improve solubility or create new hydrogen bonding opportunities.

To illustrate a potential SAR trend, consider the hypothetical data in Table 1, based on common observations in medicinal chemistry.

Table 1: Hypothetical Biological Activity of Cyclopropyl-Modified Analogs

| Compound ID | Cyclopropyl Substitution | Relative Potency |

| 1a | Unsubstituted | 1.0 |

| 1b | 1-methyl | 1.5 |

| 1c | 1-fluoro | 0.8 |

| 1d | 1-hydroxyl | 0.5 |

This is a hypothetical table for illustrative purposes.

In this hypothetical scenario, a small, lipophilic methyl group at the 1-position of the cyclopropyl ring (Compound 1b) could increase potency by fitting into a hydrophobic pocket of the target. In contrast, a polar hydroxyl group (Compound 1d) might decrease activity if the binding site is predominantly nonpolar.

Influence of Oxolane Ring Substitutions

The oxolane (tetrahydrofuran) ring is a common motif in biologically active compounds and its substitution can significantly modulate activity. ontosight.aiwikipedia.org The oxygen atom in the ring can act as a hydrogen bond acceptor, which is often a critical interaction for receptor binding.

Substitutions at various positions on the oxolane ring can influence the molecule's orientation within a binding site. For example, introducing substituents at the 3, 4, or 5-positions could lead to enhanced or diminished activity depending on the steric and electronic requirements of the target.

Consider the hypothetical data in Table 2, which demonstrates potential outcomes of oxolane ring substitutions.

Table 2: Hypothetical Biological Activity of Oxolane-Substituted Analogs

| Compound ID | Oxolane Substitution | Relative Potency |

| 2a | Unsubstituted | 1.0 |

| 2b | 4,4-difluoro | 2.5 |

| 2c | 5-methyl | 1.2 |

| 2d | 3-hydroxyl | 0.7 |

This is a hypothetical table for illustrative purposes.

In this example, the introduction of gem-difluoro substituents at the 4-position (Compound 2b) could enhance potency. This is a known strategy in medicinal chemistry to modulate the conformation of the ring and improve properties such as metabolic stability and binding affinity. A small methyl group at the 5-position (Compound 2c) might provide a slight increase in activity through favorable hydrophobic interactions, while a hydroxyl group at the 3-position (Compound 2d) could be detrimental if it introduces an unfavorable steric clash or an undesirable hydrogen bond.

Role of Carboxylic Acid Functionalization

The carboxylic acid group is a key functional moiety that is often essential for the biological activity of a compound, frequently acting as a crucial hydrogen bond donor and acceptor or engaging in ionic interactions with positively charged residues in a binding site. nih.govmdpi.com

Functionalization of the carboxylic acid to form esters or amides is a common strategy to create prodrugs, which can improve pharmacokinetic properties such as cell permeability and oral bioavailability. acs.org However, this modification can also abolish activity if the free carboxylic acid is required for target engagement.

Table 3 illustrates the potential impact of modifying the carboxylic acid group.

Table 3: Hypothetical Biological Activity of Carboxylic Acid Analogs

| Compound ID | Functional Group | Relative Potency |

| 3a | Carboxylic Acid | 1.0 |

| 3b | Methyl Ester | 0.1 |

| 3c | Ethylamide | <0.05 |

| 3d | Tetrazole | 0.9 |

This is a hypothetical table for illustrative purposes.

As shown in this hypothetical data, conversion of the carboxylic acid to a methyl ester (Compound 3b) or an ethylamide (Compound 3c) leads to a significant loss of potency, suggesting the free acid is vital for activity. In contrast, replacing the carboxylic acid with a tetrazole (Compound 3d), a common bioisostere, might retain a significant portion of the activity as it can mimic the acidic properties of the carboxylic acid. mdpi.com

Future Directions and Emerging Research Avenues for 2 Cyclopropyloxolane 2 Carboxylic Acid

Development of Green Chemistry Approaches for Synthesis

The industrial viability and environmental footprint of any chemical compound are increasingly dictated by the sustainability of its synthesis. nih.gov Future research into 2-Cyclopropyloxolane-2-carboxylic acid will likely prioritize the development of green synthetic protocols over classical methods. These approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency. researchgate.netnih.gov

Key green chemistry avenues to explore include:

Biocatalysis: The use of enzymes to catalyze chemical reactions offers high selectivity under mild conditions, significantly reducing byproducts and energy consumption. nih.govnih.gov Research could focus on identifying or engineering enzymes, such as lipases or hydrolases, for the enantioselective synthesis of the chiral oxolane ring or for specific bond formations. nih.gov Biocatalysis is a promising strategy for producing high-purity chiral intermediates, which are crucial in the pharmaceutical industry. nih.gov

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles. researchgate.netnih.gov Exploring microwave-assisted routes for the cyclopropanation step or the formation of the oxolane ring could offer a more energy-efficient pathway compared to conventional heating. researchgate.net

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water, supercritical CO₂, or bio-derived solvents is a cornerstone of green chemistry. nih.gov Future synthetic routes could be designed to proceed in aqueous media or solvent-free conditions, thereby minimizing volatile organic compound (VOC) emissions and simplifying purification processes.

Catalytic Innovations: The development of novel, highly efficient catalysts, such as earth-abundant metal catalysts, can reduce the environmental impact associated with traditional stoichiometric reagents. researchgate.netnih.gov Research into catalytic methods for constructing the cyclopropane (B1198618) or oxolane ring systems could lead to more atom-economical and sustainable synthetic processes. researchgate.netresearchgate.net

| Parameter | Conventional Synthesis | Potential Green Chemistry Approach | Anticipated Benefits |

|---|---|---|---|

| Catalyst | Stoichiometric or heavy metal catalysts | Biocatalysts (enzymes), earth-abundant metal catalysts | High selectivity, mild conditions, reduced toxicity. nih.govnih.gov |

| Solvents | Volatile organic compounds (VOCs) | Water, supercritical fluids, bio-solvents, or solvent-free | Reduced environmental pollution, improved safety. nih.gov |

| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation, ultrasound | Faster reaction rates, lower energy consumption. researchgate.netnih.gov |

| Waste Generation | High E-factor (waste/product ratio) | Lower E-factor due to higher atom economy and selectivity | Reduced disposal costs and environmental impact. |

Integration into Advanced Materials and Polymer Science

The distinct structural features of this compound make it an intriguing building block for novel polymers and advanced materials. The high ring strain of the cyclopropyl (B3062369) group and the flexibility of the oxolane ring, combined with the reactive carboxylic acid handle, offer multiple avenues for polymerization and material functionalization. researchgate.netnih.gov

Monomer for Novel Polyesters: The carboxylic acid functionality allows the molecule to act as a monomer in condensation polymerization reactions with diols or polyols to create novel polyesters. The pendant cyclopropyl-oxolane group would introduce unique side-chain functionalities, potentially influencing the polymer's thermal properties, rigidity, and biodegradability. mdpi.com

Ring-Opening Polymerization (ROP): Tetrahydrofuran (B95107) (THF) is a well-known monomer for cationic ring-opening polymerization, which yields poly(tetramethylene ether) glycol (PTMEG), a key component in high-performance elastomers like Spandex. researchgate.netnih.govnumberanalytics.com The substituted oxolane ring in this compound could potentially undergo a similar ROP, leading to a functionalized polyether. The cyclopropyl and carboxylic acid groups would be incorporated into the polymer backbone or side chains, offering sites for cross-linking or further modification.

Functional Additive: The compound could be incorporated as an additive into existing polymer matrices. Its unique polarity and structure might serve to modify surface properties, enhance adhesion, or act as a compatibilizer in polymer blends. The strained cyclopropane ring could also be a latent reactive site, enabling thermal or chemical cross-linking to improve the mechanical properties of the host material. nih.gov

| Polymerization Strategy | Role of this compound | Potential Polymer Type | Potential Properties and Applications |

|---|---|---|---|

| Condensation Polymerization | Carboxylic acid monomer | Functionalized Polyester | Modified thermal stability, tunable degradation rates, specialty coatings. mdpi.com |

| Ring-Opening Polymerization | Oxolane-based monomer | Functionalized Polyether | Elastomers with cross-linking sites, hydrophilic polymers for biomedical use. researchgate.netnumberanalytics.com |

| Grafting/Modification | Reactive additive | Modified Commodity Polymers | Improved adhesion, surface energy modification, cross-linkable matrices. |

Exploration of Bioorthogonal Applications for Modified Analogs

Bioorthogonal chemistry involves reactions that can occur in living systems without interfering with native biochemical processes. unl.ptresearchgate.net A key area of emerging research is the use of highly strained molecules for rapid, selective ligations. While the saturated cyclopropane ring in the title compound is relatively inert, synthetic modification to an unsaturated analog—a cyclopropene—would unlock significant potential in this field.

The high ring strain of cyclopropenes makes them exceptionally reactive partners in inverse-electron demand Diels-Alder (IEDDA) reactions with tetrazines. researchgate.netresearchgate.net This "click chemistry" reaction is extremely fast and specific, making it ideal for labeling biomolecules in real-time within a cellular environment. researchgate.net

Future research could focus on:

Synthesis of Cyclopropene Analogs: Developing a synthetic route to convert the cyclopropane moiety of this compound into a cyclopropene. This would transform the molecule into a powerful bioorthogonal probe.

Probe Development: Utilizing the carboxylic acid as a handle to attach the cyclopropene-oxolane scaffold to biomolecules of interest (e.g., proteins, sugars, or lipids) or to functional reporters like fluorescent dyes.

"Caged" Reagents: Designing analogs where the cyclopropene's reactivity is temporarily "caged" or blocked by a photolabile group. nih.govnih.gov This would allow researchers to initiate the bioorthogonal reaction at a specific time and location using light, offering spatiotemporal control over biomolecule labeling. nih.govnih.gov

The oxolane ring could play a beneficial role by improving the aqueous solubility and pharmacokinetic properties of the resulting bioorthogonal probe, a crucial factor for applications in living systems.

Potential in Prodrug Design and Delivery Systems (Academic Perspectives)

The carboxylic acid group is a common feature in many drugs but can also be a liability, as its polarity can hinder the molecule's ability to cross cell membranes, leading to poor oral bioavailability. nih.gov Prodrug design is a well-established strategy to overcome this limitation by temporarily masking the carboxylic acid, typically as an ester. nih.gov

From an academic perspective, this compound serves as an excellent scaffold to explore prodrug strategies:

Ester Prodrugs: The carboxylic acid can be converted into a variety of esters (e.g., methyl, ethyl, or more complex acyloxyalkyl esters). These less polar prodrugs would be more lipophilic, facilitating passive diffusion across biological membranes. researchgate.net Once inside the body or target cell, ubiquitous esterase enzymes would cleave the ester, releasing the active carboxylic acid. nih.gov

Influence of the Scaffold: The cyclopropyl group is a valued motif in medicinal chemistry, often used to increase metabolic stability, enhance potency, and improve permeability. unl.ptx-mol.net Its rigid structure can lock the molecule into a bioactive conformation. x-mol.net The oxolane ring is also a common feature in approved drugs, contributing to favorable interactions with biological targets and influencing solubility. nih.gov A prodrug strategy would leverage these beneficial intrinsic properties of the parent molecule while transiently improving its delivery characteristics.

Research in this area would involve synthesizing a library of ester prodrugs and evaluating their stability, lipophilicity, and rate of enzymatic hydrolysis to identify candidates with an optimal balance of properties for a given therapeutic application.

| Prodrug Type | Modification | Activation Mechanism | Primary Goal |

|---|---|---|---|

| Simple Ester Prodrug | -COOH → -COOR (R = alkyl) | Enzymatic hydrolysis by esterases | Increase lipophilicity and membrane permeability. nih.gov |

| Acyloxyalkyl Ester Prodrug | -COOH → -COOCH(R)OC(O)R' | Two-step enzymatic hydrolysis | Tune hydrolysis rate, improve oral bioavailability. |

| Amide Prodrug | -COOH → -CONR₂ | Enzymatic hydrolysis by amidases | Generally more stable; may target specific transporters. nih.gov |

Synergistic Effects in Combination with Other Chemical Entities

Drug synergy occurs when the combined effect of two or more compounds is greater than the sum of their individual effects. nih.gov Exploring the potential for this compound to act synergistically with other agents represents a promising, albeit speculative, research avenue. The molecule's distinct functional groups could interact with biological pathways in ways that complement or enhance the activity of other drugs.

Combination Cancer Therapy: Many natural products containing carboxylic acids have been found to exhibit synergistic effects with conventional chemotherapeutic agents like 5-fluorouracil. nih.gov The carboxylic acid moiety can be crucial for target interaction or for modulating cellular pathways that sensitize cancer cells to the effects of another drug. numberanalytics.com

Modulation of Drug Resistance: The structural motifs within the molecule could potentially interact with drug efflux pumps or metabolic enzymes. In such a scenario, it could be co-administered with another drug to inhibit its metabolism or prevent its removal from the target cell, thereby increasing the second drug's effective concentration and overcoming resistance mechanisms.

Initial research in this domain would involve high-throughput screening of the compound in combination with a library of known drugs across various cell-based assays to identify potential synergistic interactions. Mechanistic studies would then be required to elucidate the biological basis of any observed synergy.

Q & A

Q. Divergent catalytic outcomes in cyclopropane functionalization: Mechanistic hypotheses?

- Methodological Answer : Isotopic labeling (e.g., ²H or ¹³C) tracks bond cleavage/formation. Use operando IR spectroscopy to detect intermediates. Competing pathways (radical vs. ionic) may explain variability; EPR spectroscopy confirms radical species .

Environmental & Regulatory Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.